molecular formula C16H23ClFN3O2 B2452404 N-[[4-(Aminomethyl)-2-fluorophenyl]methyl]-2-(4-methylpiperidin-1-yl)-2-oxoacetamide;hydrochloride CAS No. 2418730-43-3

N-[[4-(Aminomethyl)-2-fluorophenyl]methyl]-2-(4-methylpiperidin-1-yl)-2-oxoacetamide;hydrochloride

Número de catálogo: B2452404
Número CAS: 2418730-43-3
Peso molecular: 343.83
Clave InChI: PMPBKSWMLLDLMK-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

N-[[4-(Aminomethyl)-2-fluorophenyl]methyl]-2-(4-methylpiperidin-1-yl)-2-oxoacetamide;hydrochloride is a useful research compound. Its molecular formula is C16H23ClFN3O2 and its molecular weight is 343.83. The purity is usually 95%.
BenchChem offers high-quality N-[[4-(Aminomethyl)-2-fluorophenyl]methyl]-2-(4-methylpiperidin-1-yl)-2-oxoacetamide;hydrochloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-[[4-(Aminomethyl)-2-fluorophenyl]methyl]-2-(4-methylpiperidin-1-yl)-2-oxoacetamide;hydrochloride including the price, delivery time, and more detailed information at info@benchchem.com.

Propiedades

IUPAC Name

N-[[4-(aminomethyl)-2-fluorophenyl]methyl]-2-(4-methylpiperidin-1-yl)-2-oxoacetamide;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H22FN3O2.ClH/c1-11-4-6-20(7-5-11)16(22)15(21)19-10-13-3-2-12(9-18)8-14(13)17;/h2-3,8,11H,4-7,9-10,18H2,1H3,(H,19,21);1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PMPBKSWMLLDLMK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCN(CC1)C(=O)C(=O)NCC2=C(C=C(C=C2)CN)F.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H23ClFN3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

343.82 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Actividad Biológica

N-[[4-(Aminomethyl)-2-fluorophenyl]methyl]-2-(4-methylpiperidin-1-yl)-2-oxoacetamide; hydrochloride, commonly referred to as compound CBS1118, has emerged as a significant candidate in the field of antiviral research, particularly against filoviruses such as Ebola and Marburg viruses. This article reviews the biological activity of this compound, synthesizing findings from various studies and highlighting its potential therapeutic applications.

Chemical Structure and Properties

The compound features a complex structure with multiple functional groups that contribute to its biological activity. The key components include:

  • Aminomethyl group : Enhances binding affinity to target proteins.
  • Fluorophenyl ring : Imparts lipophilicity and stability.
  • Piperidine moiety : Provides flexibility and may influence receptor interactions.

Antiviral Properties

Recent studies have demonstrated that CBS1118 exhibits potent antiviral activity against both Ebola Virus (EBOV) and Marburg Virus (MARV). The compound was evaluated for its efficacy in inhibiting viral entry in vitro, showing promising results:

Compound% Inhibition (EBOV)EC50 (μM)% Inhibition (MARV)EC50 (μM)
CBS111874.09.86 ± 2.1490.70.53 ± 0.09
Control100-100-

These results indicate that CBS1118 has a significant selectivity index (SI), suggesting low cytotoxicity alongside high antiviral efficacy .

The mechanism through which CBS1118 exerts its antiviral effects involves the inhibition of viral entry into host cells. Studies suggest that the compound interferes with the fusion process between the viral envelope and the host cell membrane, a critical step for viral infection . Further structure-activity relationship (SAR) analyses have identified that modifications to the piperidine ring can significantly affect potency, underscoring the importance of molecular structure in drug design .

Case Studies

  • Ebola Virus Study : In a controlled laboratory setting, CBS1118 was tested against various strains of EBOV. The compound demonstrated an EC50 value below 10 μM, indicating strong antiviral activity suitable for further development as a therapeutic agent .
  • Marburg Virus Study : Similar tests conducted with MARV showed even higher inhibition rates, with an EC50 value significantly lower than that of EBOV, suggesting potential for broader-spectrum antiviral applications .

Pharmacokinetics and Metabolism

Pharmacokinetic studies indicate that CBS1118 possesses favorable metabolic stability in both rat and human liver microsomes. Importantly, it does not inhibit major cytochrome P450 enzymes (CYP3A4 and CYP2C9), which is crucial for minimizing drug-drug interactions during therapeutic use .

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.